molecular formula C10H9BrF2O B1527500 3-Bromo-4-(2,4-difluorophenyl)butan-2-one CAS No. 1247192-90-0

3-Bromo-4-(2,4-difluorophenyl)butan-2-one

Cat. No. B1527500
M. Wt: 263.08 g/mol
InChI Key: RQXBZTMMKYICMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized through a multi-step process starting with the condensation of 2,4-difluorobenzaldehyde with 3-bromopentanone. The resulting product undergoes a catalytic hydrogenation reaction to produce "3-Bromo-4-(2,4-difluorophenyl)butan-2-one".


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 . This indicates the compound’s molecular structure and the arrangement of atoms.


Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder that is sparingly soluble in water and soluble in organic solvents such as methanol and ethanol. It has a melting point range of 82-88°C and a boiling point of 328.6°C at 760 mmHg. Its molecular weight is 263.08 g/mol .

Scientific Research Applications

Radical Formation and Oxidation Catalysis

The study on the reactions of bromomethylcyclopropane on oxygen-covered surfaces revealed insights into the lifetimes of radical intermediates, which are crucial for understanding heterogeneous oxidation catalysis. This research could imply the utility of brominated compounds in probing radical formation and their potential applications in catalysis (Levinson et al., 2001).

Synthesis of Heterocycles

Another study describes a facile approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones. This indicates the significance of brominated intermediates in the synthesis of complex organic molecules and heterocyclic compounds, which are fundamental in pharmaceuticals and materials science (Yin et al., 2008).

Bromination Reactions and Organic Synthesis

Research on the bromination of 2,3-diarylcyclopent-2-en-1-ones explores the regio- and chemoselective introduction of bromine into organic molecules. Such studies underscore the role of bromination in modifying organic compounds for further chemical transformations, potentially applicable to the modification of "3-Bromo-4-(2,4-difluorophenyl)butan-2-one" for targeted applications (Shirinian et al., 2012).

Antifungal Agents Development

A study on the development of antifungal agents showcases the use of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives, highlighting the potential of brominated and fluorinated compounds in medicinal chemistry for creating effective treatments against fungal infections (Park et al., 2007).

properties

IUPAC Name

3-bromo-4-(2,4-difluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXBZTMMKYICMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2,4-difluorophenyl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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